1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of a trifluoromethyl group and a diazepane ring suggests it may have unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Diazepane Ring: Starting with a suitable diamine, such as 1,4-diaminobutane, the diazepane ring can be formed through cyclization reactions.
Introduction of the Thiolan Group: The thiolan group can be introduced via nucleophilic substitution reactions using thiol-containing reagents.
Attachment of the Trifluoromethyl Phenyl Group: This step often involves Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions to attach the trifluoromethyl phenyl group to the propanone backbone.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-pressure reactors for cyclization, advanced purification techniques like chromatography, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The thiolan group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Due to the presence of the diazepane ring and trifluoromethyl group, this compound may exhibit significant biological activity. It could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting the central nervous system or as anti-inflammatory agents.
Industry: In material science, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, potentially making this compound a strong candidate for drug development.
Comparison with Similar Compounds
1,4-Diazepane Derivatives: Compounds with similar diazepane rings but different substituents.
Trifluoromethyl Phenyl Ketones: Compounds with the trifluoromethyl phenyl group but different functional groups attached.
Uniqueness: The combination of the thiolan group, diazepane ring, and trifluoromethyl phenyl group in 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one is unique and may confer distinct pharmacological properties not seen in other similar compounds. This uniqueness could be leveraged in the design of new drugs or materials with specific desired properties.
Properties
IUPAC Name |
1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2OS/c20-19(21,22)16-5-2-15(3-6-16)4-7-18(25)24-10-1-9-23(11-12-24)17-8-13-26-14-17/h2-3,5-6,17H,1,4,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRSDRWGXOTSKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC=C(C=C2)C(F)(F)F)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.